Monoisobutyl phthalic acid-d4

Description

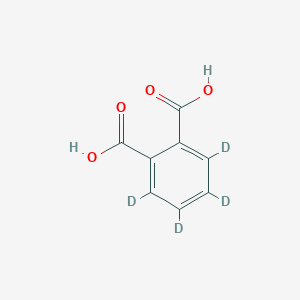

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetradeuteriophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGIFLGASWRNHJ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583538 | |

| Record name | (~2~H_4_)Benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87976-26-9 | |

| Record name | (~2~H_4_)Benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87976-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for Phthalic Acid D4

Synthetic Pathways for Deuterium (B1214612) Incorporation in Phthalic Acid

Deuterium can be introduced into the aromatic core of phthalic acid through various exchange and precursor-based methods.

Hydrogen-Deuterium Exchange Methodologies

Hydrogen-deuterium exchange (H-D exchange) is a common strategy for introducing deuterium into organic molecules. This process involves the reversible exchange of hydrogen atoms with deuterium atoms from a deuterated solvent or reagent, often catalyzed by acids, bases, or transition metals acs.orgoup.comuni-rostock.deresearchgate.netnih.gov. For aromatic compounds like phthalic acid, H-D exchange typically targets the hydrogen atoms directly attached to the benzene (B151609) ring.

Acid-catalyzed H-D exchange can occur under various conditions, including the presence of strong acids and deuterated water (D₂O) oup.comresearchgate.net. Base-catalyzed exchange is also possible, particularly under high-temperature, high-pressure conditions using basic deuterium oxide researchgate.net. The efficiency and regioselectivity of the exchange can be influenced by factors such as temperature, pressure, catalyst choice, and the presence of directing groups on the aromatic ring uni-rostock.deresearchgate.netresearchgate.net.

Catalytic Isotopic Exchange Techniques for Aromatic Deuteration

Transition metal catalysis plays a significant role in achieving controlled and efficient aromatic deuteration via isotopic exchange acs.orguni-rostock.deresearchgate.netacs.orgthieme-connect.comgoogle.com. Palladium, platinum, rhodium, and iridium catalysts, among others, have been explored for their ability to facilitate C-H activation and subsequent deuterium incorporation uni-rostock.deresearchgate.netacs.orgthieme-connect.comgoogle.com. These methods often utilize D₂O as the deuterium source and can be influenced by ligands and additives to control regioselectivity uni-rostock.deresearchgate.netthieme-connect.com.

Research has demonstrated palladium-catalyzed ortho-deuteration of aromatic carboxylic acids using D₂O. researchgate.net. Iridium catalysts have also shown effectiveness in ortho-directed hydrogen isotope exchange for aryl carboxylic acids under mild conditions researchgate.net. These catalytic approaches offer pathways to selectively deuterate the aromatic ring of phthalic acid.

Precursor-Based Deuteration Routes

An alternative to direct H-D exchange on phthalic acid is the synthesis of Phthalic acid-d4 from a commercially available deuterated precursor. One such route involves using o-xylene-D10 as a starting material nih.govdoi.org. o-Xylene-D10 is a readily available compound with deuterium atoms already incorporated into both the aromatic ring and the methyl groups. Oxidation of o-xylene-D10 can yield Phthalic acid-d4 nih.govdoi.org. This precursor-based approach can offer high isotopic enrichment and chemical purity in the final Phthalic acid-d4 product nih.govdoi.org.

A reported efficient synthetic route describes the preparation of deuterium-labeled phthalate (B1215562) esters using o-xylene-D10 as the labeled starting material, which implies the intermediate formation of Phthalic acid-d4 or a related deuterated phthalic acid derivative nih.govdoi.org.

Preparation of Deuterium-Labeled Phthalate Esters from Phthalic Acid-d4

Phthalic acid-d4 serves as a key intermediate for the synthesis of deuterium-labeled phthalate esters. These labeled esters are widely used as internal standards in analytical methods for detecting and quantifying phthalate plasticizers and their metabolites in various matrices nih.govaccustandard.com.

Synthesis of Phthalate Ester-d4 Plasticizers

Phthalate esters are typically synthesized by the esterification of phthalic acid or phthalic anhydride (B1165640) with alcohols accustandard.comcu.edu.tr. Starting with Phthalic acid-d4, the corresponding deuterium-labeled phthalate esters can be prepared through standard esterification reactions. This involves reacting Phthalic acid-d4 with the desired alcohol in the presence of an acid catalyst, such as sulfuric acid cu.edu.trmdpi.com. The reaction conditions, including temperature, reaction time, and the ratio of reactants, can be optimized to achieve high yields and isotopic purity of the labeled phthalate esters.

For example, the synthesis of di(2-ethylhexyl) phthalate (DEHP), a common plasticizer, from Phthalic acid-d4 would involve the reaction of Phthalic acid-d4 with 2-ethylhexanol accustandard.commdpi.com. Similarly, other deuterium-labeled phthalate plasticizers, such as diethyl phthalate-d4 or diisobutyl phthalate-d4, can be synthesized by reacting Phthalic acid-d4 with ethanol (B145695) or isobutanol, respectively doi.orgchiron.no.

Research has detailed the synthesis of various deuterium-labeled phthalate esters with high isotopic enrichment and chemical purities using a route that likely involves a deuterated phthalic acid intermediate nih.govdoi.org.

Derivatization of Phthalic Acid-d4 for Specific Research Applications

Beyond the synthesis of plasticizers, Phthalic acid-d4 can be derivatized for other specific research applications. These derivatizations often involve modifying the carboxylic acid functional groups or incorporating the labeled aromatic core into more complex molecules.

One example of derivatization is the formation of phthalimides from phthalic acid or phthalic anhydride researchgate.netresearchgate.net. Phthalic acid-d4 could be converted to Phthalic anhydride-d4, which can then react with primary amines to form deuterium-labeled phthalimides atamanchemicals.comchemsrc.comlgcstandards.comnih.gov. Labeled phthalimides can be useful in studies investigating the degradation pathways of certain pesticides or the formation of phthalimide-related compounds researchgate.netresearchgate.net.

Furthermore, Phthalic acid-d4 can be used as a building block in the synthesis of other complex organic molecules where a deuterium-labeled aromatic ring is required for mechanistic studies, quantitative analysis, or to investigate kinetic isotope effects acs.orgresearchgate.net. The carboxylic acid groups provide reactive handles for coupling with various functional groups, allowing for the synthesis of a wide range of labeled compounds.

Advanced Analytical Methodologies Utilizing Phthalic Acid D4

Application of Phthalic Acid-d4 as an Internal Standard in Quantitative Analysis

In quantitative analysis, an internal standard is a known quantity of a reference compound added to samples to compensate for variations introduced during sample preparation, chromatographic separation, and detection. wuxiapptec.comscioninstruments.com Phthalic Acid-d4 serves this purpose effectively for the analysis of phthalates and their metabolites. By calculating the ratio of the analyte signal to the internal standard signal, fluctuations that would otherwise lead to inaccurate results can be normalized. wuxiapptec.comscioninstruments.com

Mass Spectrometry (MS) Based Quantitation of Phthalates and Metabolites

Mass spectrometry is a powerful detection technique for identifying and quantifying compounds based on their mass-to-charge ratio. When analyzing phthalates and their metabolites, MS provides high sensitivity and selectivity. oup.comnih.gov The distinct mass of Phthalic Acid-d4 (Molecular Weight: 170.16 g/mol ) compared to native phthalic acid (Molecular Weight: 166.132 g/mol ) allows for their simultaneous detection and differentiation in a mass spectrometer. isotope.comuni.lufishersci.com This is particularly important when analyzing complex samples where isobaric interferences might occur. Stable isotope-labeled internal standards like Phthalic Acid-d4 are widely preferred in LC-MS due to their excellent tracking capabilities. wuxiapptec.com To minimize mass spectrometric cross-talk, the stable isotope-labeled internal standard should ideally have a mass difference of 4–5 Da from the analyte, which is consistent with the four deuterium (B1214612) atoms in Phthalic Acid-d4. wuxiapptec.com

Chromatographic Techniques Coupled with MS (GC-MS, LC-MS) for Trace Analysis

Chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) are essential for separating complex mixtures before they enter the mass spectrometer. oup.com Coupling these techniques with MS (GC-MS and LC-MS) provides a hyphenated technique with enhanced separation power and selective detection, crucial for trace analysis of phthalates and their metabolites in various matrices. mdpi.comresearchgate.netmdpi.comnih.gov

In GC-MS, it is common to use the deuterated form of the target analyte as an internal standard because it is likely to behave in a very similar way during the chromatographic process, exhibiting similar retention times and peak shapes. scioninstruments.com For instance, dibutyl phthalate-d4 (DBP-d4) has been used as an internal standard in GC-MS/MS methods for determining phthalic acid esters in baby food samples. researchgate.net The use of deuterated internal standards like Phthalic Acid-d4 in GC-MS allows for accurate quantification by accounting for variations in injection volume, sample preparation efficiency, and detector response. scioninstruments.com

Similarly, in LC-MS, stable isotope-labeled internal standards are considered the gold standard for quantitative analysis in complex biological samples. oup.com While deuterium labeling can sometimes lead to slight retention time shifts compared to the native analyte, the benefits in compensating for matrix effects often outweigh this potential drawback. wuxiapptec.comoup.com The use of Phthalic Acid-d4 in LC-MS methods for phthalate (B1215562) analysis helps ensure reliable and reproducible results by normalizing fluctuations throughout the analytical workflow. wuxiapptec.com

Method Validation and Quality Control in Analytical Procedures

Method validation is a critical process to confirm that an analytical method is suitable for its intended purpose. jyoungpharm.org The use of internal standards, such as Phthalic Acid-d4, is fundamental to robust method validation and ongoing quality control in the analysis of phthalates and their metabolites.

Accuracy and Precision Assessment Using Deuterated Standards

Accuracy refers to the closeness of a measured value to the true value, while precision refers to the reproducibility of measurements. Deuterated standards like Phthalic Acid-d4 are essential for assessing both accuracy and precision. By spiking samples with known concentrations of the native analyte and the deuterated internal standard, the recovery of the analyte can be determined, providing a measure of accuracy. mdpi.comresearchgate.net The consistency of the analyte-to-internal standard response ratio across replicate injections and different sample matrices indicates the precision of the method. scioninstruments.comjyoungpharm.org Studies have shown that using deuterated internal standards can lead to improved interpatient assay imprecision compared to using structural analogs. researchgate.net

Data from method validation studies often includes recovery percentages and relative standard deviations (RSD) to demonstrate accuracy and precision. For example, in a study analyzing phthalic acid esters in indoor air using GC-MS, the recovery of deuterated PAEs (including DBP-d4) ranged from 89.7% to 100%, with reproducibility relative standard deviations between 5.1% and 13.1%. researchgate.netjst.go.jpresearchgate.net

Here is an example of how recovery data might be presented:

| Deuterated Analyte | Adsorbent Type | Air Sampling Volume (m³) | Mean Recovery (%) | RSD (%) |

| DBP-d4 | SDB Cartridge | 2.88 | 93.1 | 4.5 |

| DBP-d4 | SDB Cartridge | 14.4 | 95.8 | 6.2 |

| DBP-d4 | ODS Filter | 2.88 | 90.5 | 5.1 |

Interference Mitigation and Matrix Effects in Complex Samples

Complex sample matrices can contain numerous co-eluting compounds that interfere with the ionization efficiency of the target analyte in the mass spectrometer, leading to ion suppression or enhancement, collectively known as matrix effects. wuxiapptec.comoup.comtandfonline.com These effects can significantly impact the accuracy of quantitative analysis. oup.comtandfonline.com

Stable isotope-labeled internal standards like Phthalic Acid-d4 are particularly effective at mitigating matrix effects because they behave similarly to the native analyte during sample preparation and ionization. wuxiapptec.comoup.comtandfonline.com Since the internal standard experiences similar ion suppression or enhancement as the analyte, the ratio of their signals remains relatively constant, allowing for accurate quantification despite matrix variations. wuxiapptec.comoup.comtandfonline.com The greater the overlap between the chromatographic peaks of the internal standard and the analyte, the better the matrix effects can be compensated. wuxiapptec.com Deuterium labeling, while potentially causing slight retention time shifts, generally ensures that the internal standard co-elutes closely with the analyte, thereby effectively compensating for matrix effects. wuxiapptec.comoup.com

Role of Deuterated Analogs in Enhancing Analytical Selectivity and Sensitivity

Deuterated analogs contribute significantly to enhancing both the selectivity and sensitivity of analytical methods.

Selectivity is the ability of a method to accurately measure the target analyte in the presence of other components in the sample. jyoungpharm.org The distinct mass of Phthalic Acid-d4 allows for selective detection using mass spectrometry, even in complex matrices. By monitoring specific mass transitions for both the native analyte and the deuterated internal standard (in techniques like GC-MS/MS or LC-MS/MS), interferences from compounds with similar chemical properties but different masses can be effectively eliminated. oup.comnih.govnih.gov

The use of deuterated internal standards, such as Phthalic Acid-d4, is a cornerstone of modern quantitative analytical chemistry, providing the accuracy, precision, selectivity, and reliability required for the trace analysis of compounds like phthalates and their metabolites in diverse and challenging sample matrices.

Environmental Fate and Transport Studies of Phthalates Using Deuterated Analogs

Investigating Environmental Biodegradation Pathways of Phthalate (B1215562) Esters with Phthalic Acid-d4 Tracers

Biodegradation is a primary process influencing the removal of phthalates from the environment, particularly in matrices like soil and aquatic systems mdpi.comresearchgate.netsfu.cabohrium.com. Deuterated phthalate esters and their labeled metabolites, including Phthalic Acid-d4, are employed as tracers to elucidate the specific microbial degradation pathways. By tracking the transformation of these labeled compounds, researchers can identify intermediate products and the sequence of reactions involved.

Studies have utilized deuterium-labeled phthalates, such as di-n-butyl phthalate-d4 (DBP-D4), to investigate biodegradation by microorganisms like cyanobacteria researchgate.net. The use of DBP-D4 allowed for the identification of intermediate compounds and suggested specific degradation pathways involving the breakdown of the alkyl chains researchgate.net. Similarly, deuterated di(2-ethylhexyl) phthalate (d-DEHP) has been used in studies to differentiate between biotic and abiotic degradation processes in environmental matrices like house dust rsc.org. These experiments involve spiking samples with the labeled compound and monitoring its disappearance over time under controlled conditions, sometimes comparing sterile controls to active microbial environments rsc.org.

The degradation of phthalate esters often proceeds through the cleavage of the ester bonds, leading to the formation of monoesters and subsequently phthalic acid nih.govresearchgate.net. Phthalic acid can then be further mineralized through pathways such as the ortho or meta pathway, eventually yielding simpler compounds like pyruvate, oxaloacetate, acetate, succinate, and carbon dioxide researchgate.net. While studies directly using Phthalic Acid-d4 to trace its own biodegradation pathway are less commonly detailed in the provided results compared to its use as a standard or metabolite, its role as a labeled form of the terminal metabolite makes it a relevant tracer for understanding the final stages of phthalate breakdown.

Compound-specific isotope analysis (CSIA), which can involve isotopes like 2H (deuterium) and 13C, is a powerful technique to characterize degradation mechanisms by observing isotopic fractionation during bond cleavage nih.govresearchgate.net. This approach can differentiate between chemical and biological transformation processes and provide insights into the reaction kinetics and pathways nih.govresearchgate.net.

Monitoring Phthalate Distribution and Persistence in Environmental Matrices

Deuterated phthalates, including DEHP-d4 and DBP-d4, are widely used as internal standards in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for the quantitative determination of phthalates in various environmental samples researchgate.netmdpi.comifremer.fr. The use of isotopically labeled internal standards helps to improve the accuracy and reliability of the analysis by compensating for analyte losses during sample preparation and matrix effects ifremer.fr.

Monitoring studies have revealed the widespread occurrence of phthalates in diverse environmental compartments, including surface waters, sediments, soils, and even indoor dust mdpi.comnih.govresearchgate.netresearchgate.netsfu.cabohrium.comresearchgate.net. The distribution and persistence of different phthalate congeners vary depending on their physicochemical properties, such as molecular weight and solubility, as well as environmental conditions mdpi.comresearchgate.netresearchgate.net. For instance, lower molecular weight phthalates like dimethyl phthalate (DMP) and diethyl phthalate (DEP) are often more prevalent in water, while higher molecular weight congeners like DEHP tend to accumulate in sediments and soils due to their lower solubility and higher affinity for organic matter researchgate.netresearchgate.net.

Studies using deuterated standards have quantified phthalate concentrations in various matrices. For example, DEHP-d4 and DBP-d4 have been used as internal standards to determine phthalate levels in wastewater and plant materials, assessing their removal efficiency in treatment plants mdpi.com. Similarly, deuterated DEHP has been used as an internal standard in the analysis of phthalates in seawater ifremer.fr.

The persistence of phthalates in the environment is influenced by degradation rates. While some phthalates can be slowly degraded by physico-chemical processes like hydrolysis, biodegradation by microorganisms is considered the most significant removal mechanism in many environmental settings, particularly in water mdpi.com. However, the persistence can vary greatly; for example, high molecular weight congeners like DEHP have shown slow biodegradation rates in natural sediments compared to lower molecular weight phthalates sfu.ca.

Data on phthalate concentrations in different environmental matrices highlight their widespread distribution:

| Environmental Matrix | Phthalate Congeners Monitored | Concentration Range (example studies) | Source(s) |

| Surface Water | DMP, DEP, DnBP, DEHP | 0.01 - 0.66 µg/L (Lake Baikal) | mdpi.comresearchgate.net |

| DEP, DBP, BBP, DOP, DEHP | 0.33 - 97.8 µg/L (Various) | nih.gov | |

| Sewage Effluents | DEHP | 1.74 - 182 µg/L | nih.gov |

| Sewage Sludge | DEHP | 27.9 - 154 mg/kg dry weight | nih.gov |

| Sediment | DEHP | 0.21 - 8.44 mg/kg | nih.gov |

| Various PAEs | 9031 - 87,329 ng/g (Agricultural) | researchgate.net | |

| Soil | Various PAEs | 2131 - 27,805 ng/g (Agricultural) | researchgate.net |

| House Dust | DEHP, BBzP, DiNP, DiDP, DMP | Present (Degradation studied) | rsc.org |

Assessment of Phthalate Leaching and Migration from Consumer Products

The assessment of phthalate leaching and migration from consumer products is a critical area of study due to the potential for human exposure through various routes, including ingestion, inhalation, and dermal absorption measurlabs.comresearchgate.net. Phthalates are not chemically bound to the polymer matrix in products like PVC, which facilitates their release into the surrounding environment over time mdpi.comnih.govresearchgate.net.

Deuterated phthalate esters are commonly used as internal standards in analytical methods to accurately quantify the amount of phthalates that leach or migrate from consumer products into different media, such as food simulants, air, or water cabidigitallibrary.org. By adding a known amount of a deuterated analog to the sample before extraction and analysis, researchers can correct for any losses of the target phthalate that occur during the analytical procedure.

Studies have investigated the migration of phthalates from various consumer products, including food packaging, bottled water, toys, and medical devices nih.govnih.govcabidigitallibrary.org. Factors influencing leaching include temperature, contact time, the nature of the contacting medium (e.g., fatty foods versus water), and the age and condition of the product researchgate.netcabidigitallibrary.org.

For example, studies evaluating the migration of phthalates into bottled water have used deuterated phthalates, such as DEHP-d4, as internal standards to ensure accurate quantification of the leached amounts cabidigitallibrary.org. These studies have shown that phthalate concentrations in bottled water can increase with storage time cabidigitallibrary.org.

The use of deuterated analogs is essential for obtaining reliable data on migration levels, which are used to assess exposure risks and inform regulatory limits for phthalates in consumer products and food contact materials measurlabs.com.

Metabolic and Toxicokinetic Research Applications of Phthalic Acid D4

Elucidating Phthalate (B1215562) Ester Metabolism through Deuterium (B1214612) Labeling

Phthalate esters undergo rapid metabolism in biological systems, primarily through hydrolysis of the ester bonds to form monoesters, followed by further oxidation and conjugation. mdpi.commdpi.com Deuterium labeling of phthalate esters or their metabolites allows researchers to trace these complex biotransformation pathways. nih.gov By administering a labeled parent compound or metabolite and analyzing biological samples (such as urine, blood, or tissue) using mass spectrometry, researchers can identify and characterize the resulting labeled metabolites. This approach helps to overcome challenges posed by ubiquitous background exposure to native phthalates. mdpi.comnih.govacs.org

Identification of Phthalate Metabolites in Biological Systems

The use of deuterium-labeled phthalates has been instrumental in identifying phthalate metabolites in various biological systems, including human and animal models, as well as in vitro systems. nih.govnih.govnih.govacs.orgresearchgate.net By incubating stable isotope-labeled precursors with liver enzymes, for example, researchers can generate metabolites and use mass measurements to trace their signals in complex liquid chromatography-mass spectrometry (LC-MS) data. jst.go.jpnih.govacs.orgresearchgate.net This signal mining strategy helps to efficiently filter probable metabolite signals. nih.govacs.orgresearchgate.net

Studies using deuterium-labeled di-isononyl phthalate (DINP), for instance, have successfully filtered and identified probable metabolite signals from LC-MS data obtained from in vitro incubations with liver enzymes. nih.govacs.orgresearchgate.net These probable metabolites were then validated using urine samples from dosed animals. nih.govacs.org Similarly, studies with deuterium-labeled di(2-ethylhexyl) phthalate (DEHP-d4) in humans have led to the identification of various urinary metabolites, including mono(2-ethylhexyl) phthalate (MEHP), mono(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP), mono(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP), mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP), and mono[2-(carboxymethyl)hexyl]phthalate (2cx-MMHP). nih.gov

Studies on Oxidative Transformation and Conjugation Pathways

Phthalate metabolism involves phase I oxidative transformations and phase II conjugation reactions. mdpi.commdpi.com Following the initial hydrolysis to monoesters, longer-chain phthalates often undergo oxidation of their alkyl side chains. mdpi.complos.org These oxidized metabolites can then be conjugated, primarily with glucuronic acid, to form more water-soluble compounds that are readily excreted. mdpi.commdpi.com

Deuterium labeling allows researchers to track these specific transformations. By observing the retention of the deuterium label in different metabolites, the pathways of oxidation and conjugation can be elucidated. For example, studies using deuterium-labeled DEHP have shown the formation of oxidized metabolites like 5OH-MEHP and 5oxo-MEHP, and further carboxylation to 5cx-MEPP. nih.gov The presence of deuterium in these subsequent metabolites confirms their origin from the labeled parent compound. Conjugation with glucuronic acid also plays a significant role in the elimination of phthalate metabolites. mdpi.commdpi.comnih.gov

Pharmacokinetic and Toxicokinetic Profiling with Deuterated Phthalates

Pharmacokinetic (PK) and toxicokinetic (TK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of substances in the body. nih.govbiogem.it Deuterated phthalates are valuable tools in these studies, allowing for accurate measurement of the parent compound and its metabolites in biological matrices over time, even in the presence of background exposure to native phthalates. mdpi.comnih.govacs.org

Influence of Deuterium Substitution on Metabolic Rates and Half-Lives

Deuterium substitution can, in some cases, influence the metabolic rate of a compound due to the kinetic isotope effect, where the stronger carbon-deuterium bond is cleaved more slowly than the carbon-hydrogen bond. medchemexpress.comglpbio.comjuniperpublishers.comnih.govmedchemexpress.com This can potentially lead to altered metabolic profiles and increased half-lives for deuterated compounds compared to their non-deuterated counterparts. juniperpublishers.comnih.gov While Phthalic Acid-d4 is a final metabolite, studies on deuterated phthalate esters and their monoesters demonstrate the utility of labeling in determining elimination kinetics. For instance, studies with deuterium-labeled DEHP have provided insights into the elimination half-lives of its urinary metabolites, such as 5cx-MEPP and 2cx-MMHP, which were estimated to be between 15 and 24 hours. nih.gov Other studies on DEHP metabolites reported half-lives of approximately 2 hours for the first elimination phase and 5-10 hours for the second phase. researchgate.net The use of labeled compounds allows for more accurate determination of these parameters by minimizing interference from ongoing environmental exposure. mdpi.comacs.org

Absorption, Distribution, and Excretion (ADME) Studies

Deuterated phthalates have been used in human volunteer studies to assess the absorption, distribution, and excretion following different exposure routes, such as inhalation and dermal contact. mdpi.comacs.orgcdc.gov By administering a known amount of a deuterium-labeled phthalate and measuring the labeled metabolites in urine and blood, researchers can quantify the absorbed dose and track its elimination. mdpi.comcdc.gov For example, studies using full ring-deuterated DEHP (DEHP-d4) in volunteers exposed via inhalation allowed for the calculation of DEHP uptake values based on the urinary concentrations of its metabolites. cdc.gov Similarly, studies with deuterium-labeled diethyl phthalate (D4-DEP) and DEHP (D4-DEHP) investigated the excretion of urinary metabolites after inhalation and dermal exposure, demonstrating rapid excretion of metabolites after inhalation. mdpi.com Studies in animals using labeled DEHP have also provided quantitative information on absorption and excretion pathways. nih.govnih.govnih.gov

Human Biomonitoring of Phthalate Exposure Using Deuterated Internal Standards

Human biomonitoring is a crucial tool for assessing actual internal exposure to chemicals by measuring the chemicals or their metabolites in biological samples like urine, blood, or serum. researchgate.netmdpi.comnih.gov Due to the ubiquitous nature of phthalate exposure, accurate quantification of phthalates and their metabolites in biomonitoring samples is challenging due to potential background contamination. nih.gov Deuterated phthalate metabolites, including Phthalic Acid-d4, are widely used as internal standards in analytical methods, particularly those employing mass spectrometry, to improve the accuracy and precision of biomonitoring data. mdpi.comnih.govacs.orgplos.orgcdc.govfood.gov.uk

The principle involves adding a known amount of the deuterated internal standard to the biological sample before extraction and analysis. plos.orgcdc.gov The internal standard behaves similarly to the native analyte during sample preparation and analysis but is distinguishable by its mass due to the deuterium atoms. jst.go.jpcdc.gov This allows for correction of variations in sample processing, matrix effects, and instrument performance, leading to more reliable quantification of the native phthalate metabolites. cdc.gov Phthalic acid-d4 is specifically utilized as an internal standard in methods for phthalate biomonitoring. food.gov.ukvulcanchem.com The use of isotopically-labeled internal standards is considered essential for achieving high assay precision in the determination of phthalate metabolites in human urine using techniques like HPLC-ESI-MS/MS. cdc.gov

Mechanistic Investigations of Phthalate Toxicity Aided by Isotopic Labeling

Understanding Molecular Mechanisms of Phthalate-Induced Biological Effects

Deuterated phthalates and metabolites, including Phthalic Acid-d4, are indispensable tools for dissecting the molecular events triggered by phthalate (B1215562) exposure. Their application allows for detailed investigations into how phthalates interact with biological molecules and pathways, leading to adverse outcomes. jst.go.jp

Role of Deuterated Phthalates in Studying Endocrine Disruption

Phthalates are widely recognized as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with hormonal systems. nih.govmdpi.comresearchgate.netnih.govcsun.edu Deuterated phthalates are used to study how these compounds and their metabolites interact with hormone receptors, steroidogenesis pathways, and thyroid hormone balance. mdpi.comnih.govcsun.edu By administering labeled compounds and tracking their distribution and metabolism, researchers can correlate the presence and concentration of specific metabolites in target tissues with observed endocrine effects. This helps to identify the bioactive species and the molecular targets involved in endocrine disruption. mdpi.com

Investigations into Developmental and Reproductive Toxicity Pathways

Phthalate exposure, especially during critical developmental periods, has been linked to adverse effects on reproductive development in both animals and humans. nih.govnih.govca.govcbs8.comcpsc.gov Deuterium-labeled phthalates are instrumental in studying the toxicokinetics of these compounds during gestation and lactation and in offspring. nih.govoup.com By tracking labeled phthalates and their metabolites, researchers can determine placental transfer, exposure levels in fetal tissues, and excretion patterns in breast milk and urine. nih.govoup.com This allows for a better understanding of how phthalates interfere with key developmental processes, such as steroid hormone production, germ cell development, and the development of reproductive organs. ca.govcbs8.com Studies using labeled compounds have helped to identify specific metabolites that are associated with endpoints like reduced anogenital distance (AGD) and alterations in reproductive hormone levels. cpsc.govnih.gov

Analysis of Hepatic and Renal Impacts

The liver and kidneys are primary organs involved in the metabolism and excretion of phthalates. ekb.egmdpi.comnih.gov Phthalate exposure can lead to hepatic and renal toxicity. ekb.egmdpi.comnih.govindustrialchemicals.gov.auoup.com Deuterated phthalates aid in investigating the mechanisms of this toxicity by allowing researchers to track the accumulation and metabolism of phthalates and their metabolites in these organs. nih.govresearchgate.net Studies using labeled compounds can help identify specific metabolites that cause oxidative stress, inflammation, or interfere with metabolic pathways in liver and kidney cells. mdpi.comnih.govresearchgate.net This provides insights into how phthalates disrupt normal organ function at a molecular level.

Dose-Response Relationships and Low-Dose Effects in Toxicological Models

Isotopic labeling contributes to the characterization of dose-response relationships for phthalate toxicity, particularly in understanding low-dose effects and non-monotonic dose responses. oup.comnih.gov By using labeled compounds, researchers can accurately measure internal exposure levels (body burden) of parent phthalates and their metabolites across a range of external doses. jst.go.jpnih.gov This is crucial because the relationship between external exposure and internal dose can be complex and influenced by factors like absorption, metabolism, and excretion, which may vary with dose. nih.gov Accurate measurement of internal doses using labeled standards helps to establish more reliable dose-response curves and investigate effects occurring at environmentally relevant low doses, which may not be predicted by high-dose studies. oup.comnih.gov

Comparative Toxicology of Deuterated versus Non-Deuterated Phthalates

The use of deuterated phthalates in toxicological studies is based on the principle that the isotopic substitution does not significantly alter the chemical and biological properties of the compound, including its toxicokinetics and toxicodynamics, compared to its non-deuterated analog. jst.go.jp This allows the deuterated compound to serve as a reliable internal standard or tracer. jst.go.jpsgsaxys.com Comparative studies, while not directly comparing the inherent toxicity of the deuterated versus non-deuterated forms as a primary objective, implicitly rely on the assumption of similar toxicological behavior to use the labeled compound for accurate quantification and metabolic tracing of the unlabeled toxicant. jst.go.jpnih.govsgsaxys.com The primary purpose of the deuterium (B1214612) label is analytical, enabling precise measurement of the non-deuterated compound and its metabolites in complex biological matrices by techniques like isotope-dilution mass spectrometry. jst.go.jpnih.govsgsaxys.com This comparative analytical advantage is key to accurately assessing exposure and understanding the toxicokinetics that underpin the toxicity of the non-deuterated phthalates.

Advanced Characterization and Spectroscopic Analysis of Deuterated Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Level and Positional Analysis

NMR spectroscopy is a powerful tool for analyzing deuterated compounds, providing detailed information about the structure and the location of deuterium (B1214612) atoms. Multi-nuclear NMR, including ¹H, ²H, and ¹³C NMR, is commonly used. ansto.gov.au

¹H, ²H, and ¹³C NMR Techniques for Structural Elucidation

¹H NMR spectroscopy is routinely used for the identification and structural analysis of organic compounds. studymind.co.uk In deuterated compounds, the signals from protons directly bonded to carbons that have been substituted with deuterium are either absent or significantly reduced in intensity due to the lower gyromagnetic ratio of deuterium and the absence of coupling between ¹H and ²H nuclei. studymind.co.uksigmaaldrich.com This allows for the identification of deuterated positions by observing the disappearance or attenuation of specific proton signals compared to the undeuterated analog. sigmaaldrich.comresearchgate.net

²H NMR spectroscopy directly detects deuterium nuclei. ansto.gov.auplos.org While less sensitive than ¹H NMR due to the lower gyromagnetic ratio of deuterium, it provides signals only for the deuterated positions, resulting in cleaner spectra without interference from natural abundance protons. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR for the corresponding positions, allowing for straightforward spectral interpretation by extrapolating from ¹H NMR data. sigmaaldrich.com ²H NMR can also be used to directly observe deuterium at labile positions, such as in -OD or -ND₂ groups, especially when using non-protonated solvents. sigmaaldrich.com

¹³C NMR spectroscopy can also provide information about deuterium incorporation. The presence of deuterium on a carbon atom causes a small but observable isotopic shift in the ¹³C NMR signal of that carbon and sometimes neighboring carbons. researchgate.net Furthermore, coupling between ¹³C and ²H nuclei (¹Jc-D, ²Jc-D, etc.) can be observed, although these couplings are smaller than ¹³C-¹H couplings and may result in broadened or split signals depending on the coupling constant and the linewidth. researchgate.net Decoupling of both ¹H and ²H nuclei in ¹³C NMR experiments can help resolve signals from different isotopologues based on isotopic shifts, enabling their integration and quantification. researchgate.net

For Phthalic Acid-d4, which is specifically deuterated on the benzene (B151609) ring, ¹H NMR would show significantly reduced or absent signals for the aromatic protons compared to unlabeled phthalic acid. ²H NMR would show signals corresponding to the deuterated positions on the ring. ¹³C NMR could show isotopic shifts for the ring carbons directly bonded to deuterium atoms. Analysis of phthalic acid and its derivatives by NMR, including ¹H and ¹³C NMR, has been reported for structural analysis and the determination of coupling constants. chemicalpapers.comspectrabase.comrsc.org

Quantification of Deuterium Enrichment

Quantitative ²H NMR (q-²H NMR) can provide site-specific relative concentration values. rug.nl For absolute concentration measurements, an internal or external reference with a known isotopic abundance is typically used. nih.govrug.nl While ²H NMR is less sensitive than ¹H NMR, its relatively short relaxation time can be advantageous for quantitative measurements. rug.nlnih.gov

Another quantitative method involves utilizing the deuterium-induced isotope shifts on quaternary ¹³C NMR resonances neighboring deuterated sites. researchgate.net By integrating the resolved ¹³C signals corresponding to different isotopologues, the degree of isotope labeling at specific sites can be quantified. researchgate.net

Mass Spectrometry (MS) for Isotopic Abundance Determination

Mass spectrometry is a complementary technique to NMR for the characterization of deuterated compounds, primarily used to determine the molecular weight and isotopic abundance of different isotopologues. ansto.gov.auresearchgate.netnih.gov

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the isotopic purity of deuterated compounds. rsc.orgnih.gov HRMS provides precise mass measurements that allow for the differentiation of molecules based on their exact isotopic composition. nih.gov For Phthalic Acid-d4 (C₈H₂D₄O₄, theoretical monoisotopic mass ~170.0517 Da nih.gov) and its potential isotopologues (e.g., partially deuterated species), HRMS can distinguish between ions with very similar nominal masses but different elemental compositions.

The isotopic purity is often expressed as the percentage of the desired isotopologue (in this case, the d4 species) relative to the sum of all detected isotopologues. rsc.orgnih.gov A strategy using LC-ESI-HR-MS involves recording full scan MS, extracting and integrating isotopic ions, and calculating the isotopic enrichment. rsc.org Studies have shown that HRMS can rapidly characterize the isotopic purity of deuterium-labeled organic compounds and monitor hydrogen-deuterium exchange reactions. nih.gov

Addressing Isotopologue and Isotopomer Differentiation Challenges

While MS is excellent for determining the isotopic composition (number of heavy isotopes), differentiating between isotopologues and isotopomers can be challenging. Isotopologues are molecules that differ only in their isotopic composition (e.g., CH₄, CH₃D, CH₂D₂), and they typically produce separate peaks in a mass spectrum due to their different molecular masses. nih.govwashington.edu Isotopomers, on the other hand, are isomers that have the same number of each isotopic atom but differ in the positions of these isotopes (e.g., CH₂DCH=O and CH₃CD=O). washington.edu Isotopomers have the same molecular mass and therefore appear within the same peak in a standard mass spectrum. washington.edu

For Phthalic Acid-d4, the primary form is expected to be deuterated on the four aromatic ring positions (3,4,5,6-tetradeuteriophthalic acid) sigmaaldrich.comisotope.comnih.gov. However, if the deuteration process is not perfectly selective, other isotopomers with deuterium at different positions on the ring or even on the carboxylic acid protons could theoretically exist, although the latter are labile and would likely exchange with protons in solution. sigmaaldrich.com Standard MS techniques would not differentiate between these potential ring deuterated isotopomers if they have the same number of deuterium atoms.

Techniques like tandem mass spectrometry (MS/MS) or ion mobility-mass spectrometry (IMS-MS) can sometimes provide additional structural information that may help differentiate isotopomers by observing differences in fragmentation patterns or ion mobility. nih.gov For example, hydrogen-deuterium exchange (HDX) coupled with MS can be used to differentiate isomers based on mass distribution shifts and relative arrival times in techniques like cyclic ion mobility spectrometry-mass spectrometry (cIMS-MS). nih.gov While Phthalic Acid-d4 is specifically labeled on the ring, understanding these challenges is important when analyzing deuterated compounds where positional isotopic purity is critical.

Molecular Rotational Resonance (MRR) Spectroscopy in Isotopic Analysis

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that can provide unambiguous structural identification and isotopic analysis. brightspec.comvirginia.edubrightspec.com MRR is highly sensitive to changes in the mass distribution within a molecule, making it well-suited for analyzing isotopically labeled compounds. brightspec.comvirginia.edu

MRR spectra are unique "molecular barcodes" that allow for confident identification of molecular structures, including isomers and isotopically labeled species. brightspec.comvirginia.edu The technique can easily identify isotopic shifts and determine the exact composition of labeled compounds. brightspec.com MRR's high spectral resolution allows for the simultaneous detection of multiple species, and it can often analyze crude reaction mixtures without extensive purification. virginia.edubrightspec.com

For deuterated compounds, MRR can differentiate between different isotopologues and potentially even isotopomers by observing changes in the molecule's rotational constants caused by the isotopic substitution. brightspec.comvirginia.edu This sensitivity to mass distribution allows MRR to provide insights into the location and number of deuterium atoms in a molecule. brightspec.com While less common than NMR and MS, MRR offers a powerful, complementary approach for the detailed isotopic analysis of Phthalic Acid-d4, particularly for confirming the precise positions of deuterium labeling and assessing isotopic purity at a very high level of detail in the gas phase.

Infrared (IR) Spectroscopy for Vibrational Analysis of C-D Bonds

Infrared (IR) spectroscopy is a powerful technique used to identify functional groups and characterize molecular structures based on their vibrational modes. When hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium (²H or D), significant shifts are observed in the vibrational frequencies in the IR spectrum. This isotopic effect is particularly pronounced for X-H bonds, such as C-H, O-H, and N-H, and is a valuable tool for spectroscopic analysis, especially in the study of deuterated compounds like Phthalic Acid-d4.

The fundamental principle behind the shift in vibrational frequency upon deuteration lies in the change in the reduced mass of the bond. According to Hooke's Law, which models a chemical bond as a spring connecting two masses, the vibrational frequency (ν) is approximately proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the two atoms involved in the bond:

ν ∝ √(k/μ)

The force constant (k) is related to the bond strength and remains essentially the same for a C-H bond and a C-D bond. However, the reduced mass (μ) is calculated as μ = (m₁ * m₂)/(m₁ + m₂), where m₁ and m₂ are the masses of the two atoms. For a C-H bond, the reduced mass is approximately (mC * mH)/(mC + mH), while for a C-D bond, it is (mC * mD)/(mC + mD). Since the mass of deuterium (mD ≈ 2 amu) is approximately double that of protium (B1232500) (mH ≈ 1 amu), the reduced mass of a C-D bond is significantly larger than that of a C-H bond. spcmc.ac.incsbsju.edupearson.comlibretexts.orgcsbsju.eduuobabylon.edu.iq

This increase in reduced mass leads to a decrease in the vibrational frequency. As a general rule, the ratio of the C-H stretching frequency to the C-D stretching frequency is approximately proportional to the square root of the ratio of the reduced masses, which is close to √2 ≈ 1.4. spcmc.ac.inlibretexts.org

Consequently, the characteristic stretching vibrations of C-D bonds appear at lower wavenumbers compared to their C-H counterparts. While typical C-H stretching vibrations in organic compounds are observed in the region of 2800-3100 cm⁻¹, C-D stretching vibrations typically appear in the range of 2000-2300 cm⁻¹. spcmc.ac.incsbsju.edupearson.comlibretexts.orgcsbsju.eduuobabylon.edu.iq This downshift in frequency is a clear spectroscopic signature of deuterium incorporation.

For Phthalic Acid-d4, which is specifically deuterated on the four hydrogen atoms of the benzene ring (C₆D₄-1,2-(CO₂H)₂), the aromatic C-H stretching vibrations normally found around 3030 cm⁻¹ in non-deuterated phthalic acid would be replaced by C-D stretching vibrations in the lower wavenumber region, typically between 2100 and 2250 cm⁻¹. sigmaaldrich.comnih.gov The exact positions of these C-D stretching bands can provide information about the specific environment of the deuterated carbon atoms.

Beyond stretching vibrations, other vibrational modes involving hydrogen atoms, such as bending and wagging vibrations, also exhibit shifts upon deuteration, although the magnitude of the shift may vary depending on the nature of the vibration. Analyzing the complete IR spectrum of Phthalic Acid-d4 allows for the identification and assignment of these shifted bands, confirming the extent and position of deuterium labeling and providing insights into the molecule's vibrational dynamics.

The use of IR spectroscopy for analyzing C-D bonds is crucial in the characterization of isotopically labeled compounds, aiding in the verification of synthetic routes, the study of reaction mechanisms (through kinetic isotope effects), and as a tool in various analytical applications where deuterated standards are employed. csbsju.edulibretexts.orgcsbsju.eduzeotope.comacs.orgglpbio.com

Here is a conceptual representation of the typical shift observed in IR spectroscopy upon deuteration:

| Bond Type | Typical Stretching Frequency Range (cm⁻¹) |

| C-H | 2800 - 3100 |

| C-D | 2000 - 2300 |

Note: The exact frequencies can vary depending on the molecular environment and the specific type of C-H or C-D bond (e.g., aromatic, aliphatic).

Future Research Directions and Emerging Applications

Development of Novel Deuteration Methodologies for Complex Phthalate (B1215562) Structures

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for the deuteration of complex phthalate structures. Current methods for introducing deuterium (B1214612) into organic compounds include isotopic exchange reactions and de novo synthesis from deuterated precursors . While existing techniques like refluxing in deuterated solvents with catalysts have been used, achieving high levels of deuteration and regioselectivity in complex molecules remains a challenge acs.org. Novel photochemical methods are also being explored for deuterium labeling, offering potential for late-stage deuteration of complex structures under milder conditions rsc.org. Research could explore new catalytic systems, alternative deuterating agents, and flow chemistry approaches to improve yields and reduce reaction times for synthesizing a wider range of deuterated phthalate standards. The development of greener deuteration methods, potentially utilizing systems like Al-D₂O, is also an area of active investigation researchgate.net.

Integrated Omics Approaches in Phthalate Research Utilizing Deuterated Tracers

Deuterated phthalates, including Phthalic Acid-d4 and its ester derivatives, are poised to play a crucial role in integrated omics approaches aimed at understanding the complex biological impacts of phthalate exposure. By using deuterated phthalates as metabolic tracers, researchers can accurately track the absorption, distribution, metabolism, and excretion (ADME) of these compounds and their metabolites within biological systems thalesnano.comacs.org. Future research could integrate this metabolic tracing data with transcriptomics, proteomics, and metabolomics data to gain a more comprehensive understanding of how phthalate exposure affects gene expression, protein function, and endogenous metabolic pathways mdpi.com. This integrated approach, utilizing the specificity provided by deuterated tracers, can help identify biomarkers of exposure and effect, elucidate mechanisms of toxicity, and assess the cumulative impact of exposure to complex mixtures of phthalates and their replacements isotope.commdpi.com. Deuterated metabolic imaging (DMI) using magnetic resonance spectroscopy is an emerging area where deuterated compounds are used to study metabolic flux in a noninvasive manner, and this could potentially be extended to study the metabolic fate of phthalates in vivo isotope.com.

Advancements in Non-Targeted Screening and Suspect Screening with Deuterated Libraries

The increasing awareness of the widespread presence of phthalates and their diverse metabolites necessitates advanced analytical techniques for their detection and identification. Deuterated standards are essential for improving the accuracy and reliability of both targeted and non-targeted screening methods acs.orgmdpi.com. Future research will focus on expanding comprehensive libraries of deuterated phthalates and their metabolites to enhance non-targeted and suspect screening workflows using high-resolution mass spectrometry researchgate.netpeerj.commdpi.com. The use of these deuterated libraries will allow for more confident identification of unknown or emerging phthalates and their transformation products in environmental and biological samples by providing authentic reference points for mass spectral fragmentation patterns and retention times researchgate.net. This is particularly important for identifying unexpected or novel phthalate metabolites that may have toxicological significance isotope.comresearchgate.net.

Computational Modeling and Simulation of Deuterated Phthalate Interactions

Computational modeling and simulation will become increasingly important in complementing experimental studies involving deuterated phthalates. Future research can utilize computational approaches, such as molecular dynamics simulations and quantum mechanics calculations, to predict the behavior, interactions, and metabolic transformations of deuterated phthalates in biological and environmental systems mdpi.com. These models can help predict kinetic isotope effects on metabolic pathways, estimate partitioning behavior in different matrices, and simulate interactions with biological targets like receptors and enzymes mdpi.commdpi.com. Integrating computational predictions with experimental data obtained using deuterated tracers can provide deeper insights into the fate and transport of phthalates and inform risk assessment strategies mdpi.com.

Application of Phthalic Acid-d4 in Green Chemistry and Sustainable Synthesis Research

While Phthalic Acid-d4 is primarily an analytical standard, research into its synthesis and the synthesis of other deuterated compounds aligns with the principles of green chemistry. Future research could explore the application of green chemistry principles in the synthesis of Phthalic Acid-d4 and other deuterated phthalates, aiming to reduce waste, minimize energy consumption, and utilize safer reagents researchgate.netscielo.org.mx. Furthermore, deuterated compounds, including potentially deuterated phthalate derivatives with modified properties, could be explored in the context of developing more sustainable materials or processes, although this is a more speculative area. The use of deuterated tracers in studying the biodegradation pathways of phthalates also contributes to understanding their environmental fate and developing strategies for remediation, aligning with sustainable practices scholaris.ca.

Q & A

Q. How is Phthalic Acid-d4 synthesized, and what methods ensure isotopic purity validation?

Phthalic Acid-d4 (CHDO) is synthesized via deuterium exchange or catalytic deuteration of phthalic acid precursors. Isotopic purity (>98%) is validated using nuclear magnetic resonance (NMR) to confirm deuterium incorporation at the 3,4,5,6 positions of the benzene ring and mass spectrometry (MS) to assess isotopic enrichment. Researchers should cross-reference synthetic protocols with batch-specific Certificates of Analysis (COA) to confirm purity and stability .

Q. What analytical techniques are recommended for quantifying Phthalic Acid-d4 in environmental or biological matrices?

Phthalic Acid-d4 is quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) with deuterated analogs serving as internal standards. For complex matrices (e.g., plasma, polymer extracts), sample preparation involves solid-phase extraction (SPE) to minimize matrix interference. Method validation should include calibration curves (1–1000 ng/mL), recovery rates (≥80%), and limits of detection (LOD < 1 ng/mL) .

Q. How does Phthalic Acid-d4 function as an internal standard in polymer additive analysis?

In polymer studies, Phthalic Acid-d4 compensates for matrix effects and instrumental variability during LC-MS quantification of phthalate esters. Researchers use matrix-matched calibration standards (prepared in blank polymer extracts) to account for ion suppression/enhancement. For example, in UPLC methods, retention time alignment and isotopic peak separation (Δm/z = 4) ensure specificity .

Advanced Research Questions

Q. What experimental design considerations are critical when studying deuterium loss in Phthalic Acid-d4 during long-term stability studies?

Deuterium loss can occur due to proton exchange in aqueous environments or thermal degradation. To evaluate stability:

- Conduct accelerated stability tests (e.g., 40°C/75% RH for 6 months) and compare deuterium retention via NMR.

- Use isotopically labeled solvents (e.g., DO) to minimize proton exchange during storage.

- Validate real-time stability in inert atmospheres (argon) at −80°C, as recommended for deuterated bile acid standards .

Q. How can researchers resolve discrepancies in Phthalic Acid-d4 quantification data across laboratories?

Inter-lab variability often arises from differences in MS calibration or sample preparation. Mitigation strategies include:

Q. What methodological challenges arise when using Phthalic Acid-d4 in isotope dilution MS for trace analysis of legacy phthalates?

Key challenges include:

- Co-elution interference : Phthalic Acid-d4 must chromatographically separate from non-deuterated phthalates. Optimize UPLC conditions (e.g., BEH Phenyl columns) to achieve baseline resolution.

- Ion suppression : Matrix effects in biological samples require post-column infusion studies to identify and correct signal suppression zones.

- Cross-contamination : Dedicate glassware and avoid plastic labware to prevent background phthalate contamination .

Q. How should researchers validate the absence of isotopic cross-talk in multiplexed assays using Phthalic Acid-d4 and other deuterated standards?

Cross-talk occurs when isotopic clusters overlap in high-resolution MS. Validation steps include:

- Spectral scanning (m/z 50–500) to confirm unique fragmentation patterns.

- Testing standard mixtures (e.g., Phthalic Acid-d4 + Tauroursodeoxycholic Acid-d4) to ensure no signal overlap.

- Reporting resolution parameters (e.g., ≥30,000 for Q-TOF systems) in method documentation .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in Phthalic Acid-d4 synthesis?

Use multivariate analysis (e.g., PCA) to identify variability sources (e.g., catalyst efficiency, deuteration time). Report relative standard deviations (RSD) for isotopic purity (target: ≤2%) and batch comparisons via ANOVA with post-hoc Tukey tests .

Q. How can researchers distinguish between environmental degradation products and synthetic impurities in Phthalic Acid-d4 studies?

Employ high-resolution MS (HRMS) to identify degradation markers (e.g., mono-deuterated byproducts) and compare with synthetic impurity profiles from COAs. Environmental samples should include negative controls (solvent blanks) to rule out contamination .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility when publishing Phthalic Acid-d4-based methods?

Adhere to FAIR principles:

- Data availability : Deposit raw MS spectra and synthetic protocols in repositories (e.g., Zenodo).

- Method details : Document column lot numbers, MS instrument settings, and software versions.

- Ethical compliance : Disclose conflicts of interest and validate methods using blinded samples to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.